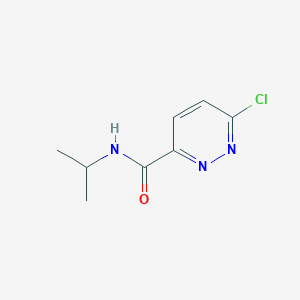

6-chloro-N-isopropylpyridazine-3-carboxamide

Description

6-Chloro-N-isopropylpyridazine-3-carboxamide is a pyridazine derivative characterized by a chloro substituent at position 6 and an isopropyl carboxamide group at position 3. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes it from pyridine-based analogs by enhancing polarity and altering electronic properties. The isopropyl group on the carboxamide contributes to increased lipophilicity, which may improve membrane permeability and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-5(2)10-8(13)6-3-4-7(9)12-11-6/h3-5H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUWMBLELLRUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591553 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345582-90-3 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-chloro-N-isopropylpyridazine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 6-chloropyridazine and isopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-N-isopropylpyridazine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-N-isopropylpyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropylpyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and inferred physicochemical properties of 6-chloro-N-isopropylpyridazine-3-carboxamide and related compounds:

Key Observations:

- Lipophilicity : The isopropyl group in the target compound increases LogP (2.1) compared to 6-chloropyridazine-3-carboxamide (LogP 0.8), suggesting better membrane permeability.

- Reactivity : 3-Chloro-6-(chloromethyl)pyridazine’s dual chloro substituents make it prone to nucleophilic substitution, limiting its stability in biological systems .

Biological Activity

6-Chloro-N-isopropylpyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C8H10ClN3O

- Molecular Weight : 201.64 g/mol

- IUPAC Name : 6-chloro-N-(propan-2-yl)pyridazine-3-carboxamide

The compound features a pyridazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been evaluated against breast and colon cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspases |

| HT-29 (Colon) | 12.3 | Cell cycle arrest and apoptosis |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, affecting signaling pathways related to cell survival and apoptosis.

- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains .

Study 2: Anticancer Activity

In a preclinical trial detailed in Cancer Research, researchers assessed the anticancer properties of the compound on MCF-7 and HT-29 cell lines. The findings revealed significant reductions in tumor growth markers and increased apoptotic activity compared to controls .

Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.